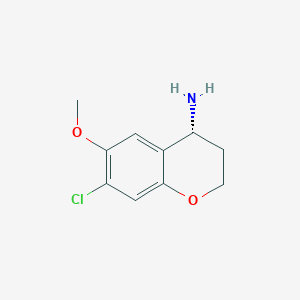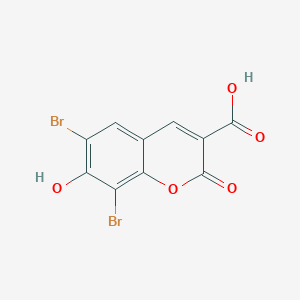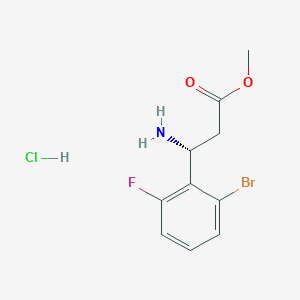
Methyl (R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a bromo-fluorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination could be achieved using a fluorinating agent like Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance its binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-3-amino-3-(2-bromo-6-chlorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromo and fluoro substituents in Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can confer distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to its analogs.
Eigenschaften
Molekularformel |
C10H12BrClFNO2 |
|---|---|
Molekulargewicht |
312.56 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
LKTQUVIFWQIASI-DDWIOCJRSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Kanonische SMILES |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


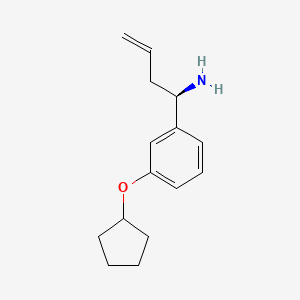
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

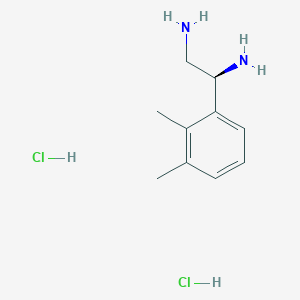

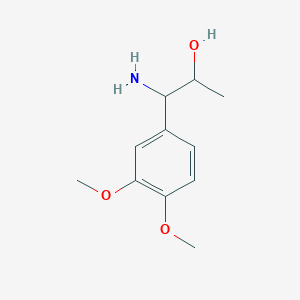
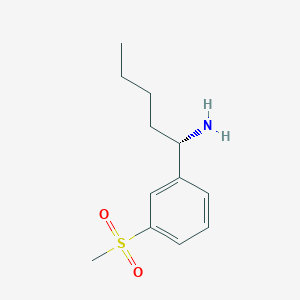
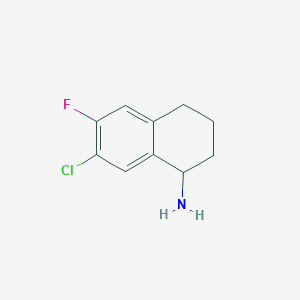
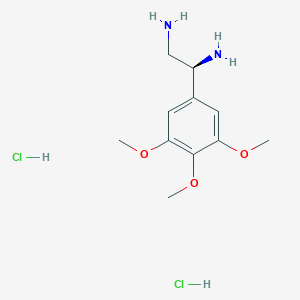
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
